(5S)-5-{[({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)(4-pyridinylmethyl)amino]methyl}-2-pyrrolidinone
Overview
Description
(5S)-5-{[({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)(4-pyridinylmethyl)amino]methyl}-2-pyrrolidinone is a useful research compound. Its molecular formula is C26H31N5O2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.24777525 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Evaluation
A series of derivatives, including 1,3,4-oxadiazoles, have been synthesized to evaluate their anticancer activity. Specifically, the Mannich bases derived from these compounds exhibited significant cytotoxicity against various human cancer cell lines, with some derivatives showing potent activity against gastric cancer NUGC, demonstrating more potent activity than standard treatments. This highlights the potential of these compounds in cancer research and therapy (Abdo & Kamel, 2015).
Antimicrobial Activities
Additionally, 1,3,4-oxadiazole derivatives have shown significant antimicrobial properties. For instance, derivatives synthesized from 5-phenyl/methyl-5-morpholinomethyl/pyrrolidinomethyl-2-(5-aryl-1,3,4-oxadiazol-2-yl) imino]-4-thiazolidinones exhibited activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans. These findings suggest their potential use as antimicrobial agents (Kocabalkanlı, Ateş, & Ötük, 2001).
Apoptosis Induction and Anticancer Agents
Another study identified 1,2,4-oxadiazole derivatives as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. One compound specifically showed in vivo activity in a MX-1 tumor model, indicating its potential as an anticancer agent. The molecular target was identified as TIP47, an IGF II receptor binding protein, showcasing the utility of these compounds in identifying new therapeutic targets (Zhang et al., 2005).
Molecular Docking and Antimicrobial Activities
The synthesis of novel cobalt and chromium metal complexes of heterocyclic moiety-based 1,3,4-oxadiazole derivatives and their subsequent evaluation showed increased antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the free ligand. Molecular docking studies suggested that the increase in biological activity could be attributed to the stability of these complexes and their affinities to bacterial enzyme receptors (Rohand et al., 2021).
Properties
IUPAC Name |
(5S)-5-[[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-19-4-6-21(7-5-19)26(12-2-3-13-26)25-29-24(33-30-25)18-31(16-20-10-14-27-15-11-20)17-22-8-9-23(32)28-22/h4-7,10-11,14-15,22H,2-3,8-9,12-13,16-18H2,1H3,(H,28,32)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTZLRLGDIVGCP-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C3=NOC(=N3)CN(CC4CCC(=O)N4)CC5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C3=NOC(=N3)CN(C[C@@H]4CCC(=O)N4)CC5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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